molecular formula C6H5NO3 B6243326 3-formyl-1H-pyrrole-2-carboxylic acid CAS No. 2168307-26-2

3-formyl-1H-pyrrole-2-carboxylic acid

Cat. No. B6243326
CAS RN: 2168307-26-2
M. Wt: 139.1
InChI Key:
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Description

3-Formyl-1H-pyrrole-2-carboxylic acid (3-FPCA) is an organic compound belonging to the class of pyrroles. It has a molecular formula of C5H5NO3 and is a colorless solid at room temperature. 3-FPCA is a naturally occurring compound found in many plants, and it is also used in the synthesis of certain pharmaceuticals. 3-FPCA has many potential applications in scientific research and has been studied for its biochemical and physiological effects.

Scientific Research Applications

3-formyl-1H-pyrrole-2-carboxylic acid has many potential applications in scientific research. It has been studied for its ability to act as a ligand for metal ions, which can be used to form coordination complexes. It has also been studied for its ability to act as a chelating agent, which can be used to form complexes with metal ions. 3-formyl-1H-pyrrole-2-carboxylic acid has been studied for its ability to act as an inhibitor of enzymes, which can be used to study enzyme kinetics. It has also been studied for its ability to act as a substrate for enzymes, which can be used to study enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 3-formyl-1H-pyrrole-2-carboxylic acid is not fully understood. However, it is believed to act as a ligand for metal ions, which can form coordination complexes. It is also believed to act as a chelating agent, which can form complexes with metal ions. Additionally, it is thought to act as an inhibitor of enzymes, which can be used to study enzyme kinetics. Finally, it is believed to act as a substrate for enzymes, which can be used to study enzyme-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-formyl-1H-pyrrole-2-carboxylic acid have not been extensively studied. However, some studies have suggested that it may have anti-inflammatory, anti-cancer, and antioxidant properties. Additionally, it has been suggested that it may have a role in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 3-formyl-1H-pyrrole-2-carboxylic acid in laboratory experiments include its low cost and availability, its stability, and its ability to form complexes with metal ions. Additionally, it can be used to study enzyme kinetics and enzyme-catalyzed reactions. The limitations of using 3-formyl-1H-pyrrole-2-carboxylic acid in laboratory experiments include its potential toxicity and its lack of specificity.

Future Directions

Future research on 3-formyl-1H-pyrrole-2-carboxylic acid could focus on its potential therapeutic applications, such as its use as an anti-inflammatory, anti-cancer, or antioxidant agent. Additionally, further research could focus on its role in the regulation of gene expression. Additionally, further research could focus on its potential toxicity and its lack of specificity. Finally, future research could focus on its ability to form complexes with metal ions and its potential applications in coordination chemistry.

Synthesis Methods

3-formyl-1H-pyrrole-2-carboxylic acid can be synthesized through a few different methods. One method involves the reaction of pyrrole with formic acid in the presence of a base such as sodium hydroxide. Another method involves the reaction of pyrrole with an ester such as ethyl formate in the presence of a base such as sodium hydroxide. A third method involves the reaction of pyrrole with an aldehyde such as formaldehyde in the presence of a base such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-formyl-1H-pyrrole-2-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a pyrrole ring, and the oxidation of an aldehyde group to a carboxylic acid.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "acetic anhydride", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Protection of the aldehyde group in 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic anhydride to form the protected intermediate.", "Step 2: Formation of the pyrrole ring by reacting the protected intermediate with sodium nitrite and sodium sulfite in the presence of sodium hydroxide and hydrochloric acid.", "Step 3: Removal of the protecting group by treatment with sodium bicarbonate to form the aldehyde intermediate.", "Step 4: Oxidation of the aldehyde group in the intermediate to a carboxylic acid using sodium chlorite and water in the presence of ethanol to form 3-formyl-1H-pyrrole-2-carboxylic acid." ] }

CAS RN

2168307-26-2

Product Name

3-formyl-1H-pyrrole-2-carboxylic acid

Molecular Formula

C6H5NO3

Molecular Weight

139.1

Purity

95

Origin of Product

United States

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